molecular formula C28H24 B14381972 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene CAS No. 90139-65-4

1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene

Cat. No.: B14381972
CAS No.: 90139-65-4
M. Wt: 360.5 g/mol
InChI Key: VCUAKMJKIADJDI-UHFFFAOYSA-N
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Description

1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fused ring system with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common method includes the condensation of acenaphthylen-1(2H)-one with butyl-substituted acenaphthylene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic systems.

    Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized with various substituents using reagents like halogens, nitro compounds, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Reduced aromatic hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its aromatic rings. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules. The pathways involved may include the activation of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the butyl substitution.

    Acenaphthenequinone: An oxidized derivative of acenaphthylene with quinone functionality.

    1,2-Acenaphthylenedione: Another oxidized form with two carbonyl groups.

Uniqueness

1-(Acenaphthylen-1(2H)-ylidene)-2-butyl-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic components. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

90139-65-4

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

IUPAC Name

2-(2H-acenaphthylen-1-ylidene)-1-butyl-1H-acenaphthylene

InChI

InChI=1S/C28H24/c1-2-3-13-22-21-14-6-10-19-11-7-16-24(27(19)21)28(22)25-17-20-12-4-8-18-9-5-15-23(25)26(18)20/h4-12,14-16,22H,2-3,13,17H2,1H3

InChI Key

VCUAKMJKIADJDI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6

Origin of Product

United States

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